molecular formula C19H15NO4S B3453051 4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl CAS No. 76128-00-2

4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl

Cat. No.: B3453051
CAS No.: 76128-00-2
M. Wt: 353.4 g/mol
InChI Key: QPYQFAWIPILFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The nitro and sulfonyl groups attached to the biphenyl structure can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl typically involves multi-step organic reactions. One common method is the nitration of biphenyl followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid over-nitration or over-sulfonation.

Industrial Production Methods

In an industrial setting, the production of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The nitro and sulfonyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4’-Amino-4-(toluene-4-sulfonyl)-biphenyl.

Scientific Research Applications

4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl
  • 4’-Amino-4-(toluene-4-sulfonyl)-biphenyl
  • 4’-Chloro-4-(toluene-4-sulfonyl)-biphenyl

Uniqueness

4’-Nitro-4-(toluene-4-sulfonyl)-biphenyl is unique due to the presence of both nitro and sulfonyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can make it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-methyl-4-[4-(4-nitrophenyl)phenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-14-2-10-18(11-3-14)25(23,24)19-12-6-16(7-13-19)15-4-8-17(9-5-15)20(21)22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYQFAWIPILFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360288
Record name 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-00-2
Record name 1,1'-Biphenyl, 4-[(4-methylphenyl)sulfonyl]-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Reactant of Route 3
Reactant of Route 3
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Reactant of Route 4
Reactant of Route 4
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Reactant of Route 5
Reactant of Route 5
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl
Reactant of Route 6
Reactant of Route 6
4'-Nitro-4-(toluene-4-sulfonyl)-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.